Tetraglyme-d6
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Overview
Description
Tetraglyme-d6: is a deuterated form of Tetraethylene glycol dimethyl ether, a polar aprotic solvent known for its excellent chemical and thermal stability. The molecular formula of this compound is C10H16D6O5 , and it has a molecular weight of 228.32 g/mol . This compound is often used as a stable isotope-labeled reagent in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraglyme-d6 is synthesized by replacing the hydrogen atoms in Tetraethylene glycol dimethyl ether with deuterium atoms. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes, which are carried out in specialized facilities equipped to handle deuterium gas and other deuterated chemicals. The production process includes purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetraglyme-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding glycol ethers.
Reduction: It can be reduced under specific conditions to yield simpler ether compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ether groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield glycol ethers, while substitution reactions can produce a variety of functionalized ethers .
Scientific Research Applications
Chemistry: Tetraglyme-d6 is widely used as a solvent in organic synthesis and catalysis due to its ability to dissolve a broad range of organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a solvent for biological samples, aiding in the dissolution and transportation of proteins, lipids, and other biomolecules. It is also used in the selective adsorption of proteins during cell adhesion studies .
Medicine: this compound is utilized in the development of drug delivery systems and in the study of drug interactions and metabolism. Its deuterated nature allows for precise tracking and analysis in pharmacokinetic studies .
Industry: In industrial applications, this compound is used as a solvent in the production of lithium-ion batteries and as a component in organic absorption heat pumps. Its high boiling point and stability make it suitable for high-temperature reactions and separation processes .
Mechanism of Action
The mechanism of action of Tetraglyme-d6 is primarily related to its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for their interaction. In biological systems, this compound aids in the dissolution and transport of biomolecules, enhancing their availability for biochemical reactions .
Molecular Targets and Pathways: this compound interacts with various molecular targets, including proteins and lipids, by forming hydrogen bonds and van der Waals interactions. These interactions facilitate the transport and availability of biomolecules in biological systems .
Comparison with Similar Compounds
Tetraethylene glycol dimethyl ether (Tetraglyme): The non-deuterated form of Tetraglyme-d6, widely used as a solvent in various applications.
Diethylene glycol dimethyl ether (Diglyme): A similar compound with two ethylene glycol units, used as a solvent in organic synthesis.
Triethylene glycol dimethyl ether (Triglyme): A compound with three ethylene glycol units, also used as a solvent in chemical reactions.
Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly valuable in research applications requiring stable isotope labeling. This allows for precise tracking and analysis of chemical and biological processes, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C10H22O5 |
---|---|
Molecular Weight |
228.32 g/mol |
IUPAC Name |
1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3/i1D3,2D3 |
InChI Key |
ZUHZGEOKBKGPSW-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOCCOCCOCCOC([2H])([2H])[2H] |
Canonical SMILES |
COCCOCCOCCOCCOC |
Origin of Product |
United States |
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